molecular formula C12H14FN3O B2471491 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1707831-94-4

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2471491
CAS No.: 1707831-94-4
M. Wt: 235.262
InChI Key: AMLGDMBBEORDJA-UHFFFAOYSA-N
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Description

2-(1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1707831-94-4) is a chemical compound featuring a 1,2,3-triazole core, a versatile scaffold of significant interest in medicinal chemistry and materials science. The molecular structure includes a 2-fluorobenzyl group attached to the triazole nitrogen and a propan-2-ol side chain, giving it a molecular formula of C12H14FN3O and a molecular weight of 235.26 g/mol . Compounds containing the 1,2,3-triazole motif are frequently explored as key intermediates in the synthesis of more complex molecules, particularly through efficient click chemistry protocols like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes them valuable building blocks in drug discovery and for the development of functional materials, such as corrosion inhibitors for metal surfaces . In pharmaceutical research, the 1,2,3-triazole ring is often investigated as a bioisostere for the 1,2,4-triazole ring found in established antifungal drugs like fluconazole . These clinical agents act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis, thereby disrupting cell membrane integrity . While the specific biological activity of this compound must be confirmed by the researcher, its structural features make it a prime candidate for use in constructing novel compounds for evaluating antifungal properties and investigating structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGDMBBEORDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.

    Attachment of the Propanol Moiety: The final step involves the attachment of the propanol group through a reduction reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol include:

    1-(2-fluorobenzyl)-1H-1,2,3-triazole: Lacks the propanol moiety.

    2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: Contains a chlorobenzyl group instead of a fluorobenzyl group.

    2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)ethanol: Contains an ethanol moiety instead of a propanol moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a member of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to act as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific triazole derivative, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₅FN₄O. It features a triazole ring substituted with a fluorobenzyl group and a propanol moiety. The presence of the fluorine atom enhances lipophilicity, which may influence its biological interactions.

Triazole derivatives often function by inhibiting key enzymes involved in the synthesis of nucleic acids or cell wall components in microorganisms. The specific mechanisms attributed to this compound include:

  • Inhibition of Fungal Ergosterol Biosynthesis : Similar to other triazoles, this compound may inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol production in fungal cell membranes.
  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria by disrupting cellular processes essential for bacterial survival.

Antifungal Activity

A study evaluated the antifungal properties of various triazole derivatives against Candida species. The compound demonstrated an effective Minimum Inhibitory Concentration (MIC) value comparable to established antifungal agents:

CompoundMIC (µg/mL)Target Organism
This compound8Candida albicans
Fluconazole16Candida albicans

This indicates that the compound has potential as an antifungal agent.

Antibacterial Activity

The antibacterial efficacy was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized below:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Ciprofloxacin4Staphylococcus aureus
This compound64Escherichia coli
Amoxicillin16Escherichia coli

These findings suggest moderate antibacterial activity.

Case Studies

Recent research has focused on the synthesis and biological evaluation of triazole derivatives. One notable study involved the development of a series of triazole compounds where This compound was included in a broader screening for antimicrobial properties. The results indicated that modifications to the benzyl group significantly influenced both potency and spectrum of activity.

Example Case Study

In a comparative study published in Molecules, researchers synthesized several triazole derivatives and tested them against fungal and bacterial strains. The compound exhibited promising results particularly against resistant strains of Candida spp., highlighting its potential for further development as an antifungal treatment .

Q & A

Q. How can in vivo efficacy be evaluated while minimizing toxicity?

  • Animal Models :
  • Murine Candidiasis : Intravenous/oral dosing (10–50 mg/kg); measure fungal burden in kidneys via CFU counts .
  • Toxicokinetics : Plasma exposure (AUC) and liver enzyme (ALT/AST) monitoring .

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